molecular formula C21H23FN4O3 B5112493 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE

1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE

Cat. No.: B5112493
M. Wt: 398.4 g/mol
InChI Key: DQWLLVXJHUGZNH-UHFFFAOYSA-N
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Description

1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a benzoyl group, a fluorine atom, a nitro group, and a pyrrolidine ring attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the aromatic ring. The nitro group can be added via nitration reactions using nitric acid and sulfuric acid. The pyrrolidine ring is often introduced through a cyclization reaction involving an amine precursor.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Reduction: The benzoyl group can be reduced to a hydroxyl group using lithium aluminum hydride (LiAlH_4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, Pd/C

    Reduction: LiAlH_4

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Reduction of Nitro Group: Formation of an amine derivative

    Reduction of Benzoyl Group: Formation of a hydroxyl derivative

    Substitution of Fluorine: Formation of various substituted derivatives

Scientific Research Applications

1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrrolidine ring may interact with protein targets, modulating their activity.

Comparison with Similar Compounds

    1-BENZOYL-4-[4-CHLORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with a chlorine atom instead of fluorine.

    1-BENZOYL-4-[4-FLUORO-2-AMINO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 1-BENZOYL-4-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3/c22-17-14-20(26(28)29)19(15-18(17)23-8-4-5-9-23)24-10-12-25(13-11-24)21(27)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLLVXJHUGZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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